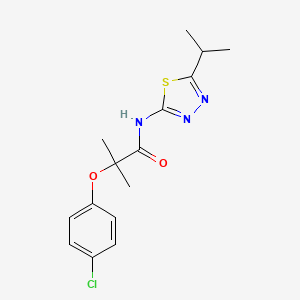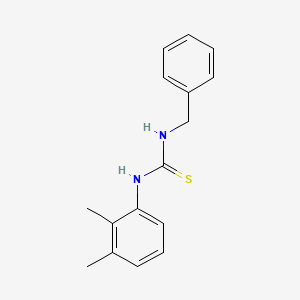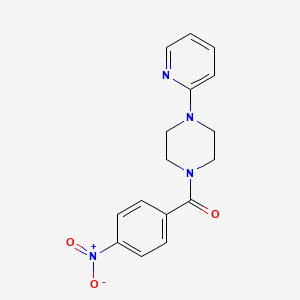
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide, also known as CPITP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITP belongs to the class of compounds known as thiadiazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is also stable under a range of conditions, making it easy to handle in laboratory experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of arthritis. Another area of interest is its potential as a cancer therapeutic, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanenitrile with 5-isopropyl-1,3,4-thiadiazol-2-amine to form 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biological activities that make it a promising therapeutic agent. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIPSQPSJFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)


![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)


